![molecular formula C19H13F3N2O3 B2381351 (2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 312607-23-1](/img/structure/B2381351.png)
(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a novel organic compound with potential applications in the field of medicinal chemistry. This compound is a member of the chromene family and has been synthesized through various methods. The purpose of
Scientific Research Applications
Synthetic Routes and Chemical Properties
Research on synthetic routes and chemical properties of related compounds, such as the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insights into the methodology that could potentially be applied to synthesize and modify the structure of "(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide" for specific applications (Issac & Tierney, 1996).
Environmental Impacts and Degradation
The environmental degradation and impact of fluorinated chemicals, closely related to the trifluoromethyl group present in the compound of interest, have been extensively studied. These studies help understand the persistence, potential environmental risks, and degradation pathways of such compounds (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is AKR 1 B 10 , an enzyme that has been recognized as a potential therapeutic approach to the treatment of various types of cancers . The inhibition of AKR 1 B 10 leads to growth inhibition of cancer cells .
Mode of Action
The compound interacts with its target, AKR 1 B 10, through critical hydrogen-bonding interactions with the Val301 and Lue302 of the AKR 1 B 10 catalytic site . This interaction results in the inhibition of the enzyme, which can lead to the suppression of cancer cell growth .
Biochemical Pathways
It is known that the inhibition of akr 1 b 10 can disrupt the normal metabolic processes of cancer cells, leading to their growth inhibition .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. By inhibiting AKR 1 B 10, the compound disrupts the normal metabolic processes of cancer cells, leading to their growth inhibition .
properties
IUPAC Name |
N-acetyl-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-11(25)23-17(26)15-9-12-5-2-3-8-16(12)27-18(15)24-14-7-4-6-13(10-14)19(20,21)22/h2-10H,1H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPNGFCAQOCNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide |
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